Phthalic Acid 8-Methylnonyl Ester-d4
Description
Properties
CAS No. |
1398065-94-5 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
310.426 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |
InChI Key |
ZICLWBMRDQUIDO-CXRURWBMSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(8-Methylnonyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Mono(8-methylnonyl) Ester-d4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phthalic Anhydride-d4
Deuterated phthalic anhydride is synthesized via catalytic deuteration of benzene-d4. Benzene-d4 undergoes oxidation using as a catalyst at 350–400°C to yield phthalic anhydride-d4. The reaction is represented as:
This step ensures the retention of deuterium at the 3,4,5,6 positions, critical for maintaining isotopic purity in the final product.
Esterification with 8-Methylnonyl Alcohol
The esterification of phthalic anhydride-d4 with 8-methylnonyl alcohol follows a two-stage process:
Monoesterification
Phthalic anhydride-d4 reacts with one equivalent of 8-methylnonyl alcohol under acidic conditions to form the monoester. Sulfonic acids (e.g., p-toluenesulfonic acid) or alkyl sulfates (e.g., dimethyl sulfate) are employed as catalysts. Typical conditions include:
-
Temperature : 120–140°C
-
Time : 2–3 hours
-
Catalyst loading : 0.5–1.0 wt% relative to phthalic anhydride.
The monoester intermediate is characterized by an acid value of 150–180 mg KOH/g, indicating partial esterification.
Diesterification
The monoester undergoes further reaction with a second equivalent of 8-methylnonyl alcohol. To drive the equilibrium toward diester formation, water is removed via azeotropic distillation using toluene or xylene. Key parameters include:
The reaction progress is monitored by acid value titration, with completion indicated by a value below 5 mg KOH/g.
Catalytic Systems and Reaction Optimization
Catalyst Selection
-
Alkyl sulfates : Dimethyl sulfate (0.02 moles per mole of phthalic anhydride) reduces reaction time by 30–40% compared to traditional sulfuric acid.
-
Sulfonic acids : Benzene sulfonic acid (0.028 moles per mole of anhydride) enhances diester yields to >95% but requires stricter temperature control to avoid dehydration.
Alcohol Feeding Strategies
-
Batch vs. continuous addition : Continuous alcohol feeding minimizes side products (e.g., ethers) and shortens reaction time to 4–5 hours.
-
Recycled alcohol : Up to 10% water content in recycled 8-methylnonyl alcohol is tolerated without significant yield loss.
Purification and Characterization
Post-Reaction Processing
Chemical Reactions Analysis
Types of Reactions
Phthalic Acid 8-Methylnonyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding aldehyde or ketone.
Reduction: Reduction reactions can convert the ester into the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions
Major Products
Oxidation: Phthalic acid and aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted phthalates depending on the reagents used
Scientific Research Applications
Phthalic Acid 8-Methylnonyl Ester-d4 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in analytical studies. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a plasticizer in polymer production
Mechanism of Action
The mechanism of action of Phthalic Acid 8-Methylnonyl Ester-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form intermediate compounds that participate in further biochemical reactions. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the compound’s effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Differences
Phthalic Acid 8-Methylnonyl Ester-d4 is structurally analogous to Diisodecyl Phthalate (DIDP, CAS: 26761-40-0), which shares the same 8-methylnonyl ester substituents but lacks deuterium. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features | Primary Applications |
|---|---|---|---|---|---|
| This compound | C28H42D4O4 | 450.72 | TRC P384497 | Deuterated, branched 8-methylnonyl ester | Analytical standards, tracer studies |
| Diisodecyl Phthalate (DIDP) | C28H46O4 | 446.66 | 26761-40-0 | Branched 8-methylnonyl ester | Plasticizer for PVC, adhesives |
| Dibutyl Phthalate (DnBP) | C16H22O4 | 278.34 | 84-74-2 | Linear butyl ester | Plasticizer, solvent |
| Bis(2-ethylhexyl) Phthalate (DEHP) | C24H38O4 | 390.56 | 117-81-7 | Branched 2-ethylhexyl ester | High-volume plasticizer |
Key Observations :
- Branching vs. Linearity: The 8-methylnonyl group in this compound and DIDP introduces steric hindrance, reducing volatility compared to linear esters like DnBP .
- Deuterium Labeling: The deuterated form enhances detection accuracy in analytical workflows, distinguishing it from non-labeled PAEs in environmental samples .
Analytical Performance
- Cross-Reactivity: In immunoassays, branched PAEs like DIDP show minimal cross-reactivity (<0.1%) compared to linear analogs like DnBP (12.15% cross-reactivity with DiBP antibodies) due to steric effects . The deuterated variant’s immunochemical behavior is untested but likely comparable.
- Detection Limits: this compound enables precise quantification at trace levels (e.g., 100 µg/mL in acetonitrile) without matrix interference, outperforming non-deuterated PAEs in LC-MS workflows .
Q & A
Q. What analytical techniques are recommended for quantifying Phthalic Acid 8-Methylnonyl Ester-d4 in environmental or biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS is effective for volatile phthalate esters, while LC-MS/MS provides higher sensitivity for complex matrices like human plasma . For deuterated analogs, isotope dilution mass spectrometry (IDMS) is critical to correct for matrix effects and recovery losses. Ensure proper calibration with deuterated internal standards (e.g., stored at −20°C in methanol or cyclohexane solutions) .
Q. How should deuterated standards of this compound be stored to ensure stability?
Store standards in amber glass vials with PTFE-lined caps at −20°C to prevent degradation. Cyclohexane or methanol solutions (e.g., 100 mg/L) are stable for months under these conditions. Avoid repeated freeze-thaw cycles, which may cause deuterium loss or solvent evaporation .
Q. What are the key steps for preparing calibration standards for deuterated phthalates?
- Dilute commercial stock solutions in methanol to create working standards.
- Spike blank matrices (e.g., pooled human plasma) with serial dilutions to match expected sample concentrations.
- Validate linearity across the calibration range (e.g., 0.1–100 ng/mL) and assess precision using quality control samples .
Advanced Research Questions
Q. How can researchers address matrix interference when analyzing this compound in biological samples?
Use matrix-matched calibration and isotope-labeled internal standards to correct for ion suppression/enhancement in LC-MS/MS. For example, in human plasma, pre-treat samples with protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to isolate phthalates. Selectivity can be improved using chromatographic separation on BEH Phenyl or C18 columns .
Q. What experimental strategies mitigate deuterium loss in this compound during sample preparation?
- Avoid high-temperature derivatization steps (common in GC-MS workflows) that may promote H/D exchange.
- Use cold solvent evaporation under nitrogen gas instead of heat-based concentration.
- Validate deuterium retention via parallel analysis of non-deuterated analogs and monitor isotopic purity using high-resolution MS .
Q. How do physicochemical properties of this compound influence its environmental partitioning compared to non-deuterated analogs?
Deuterated esters exhibit slightly lower vapor pressure and higher hydrophobicity due to isotopic mass differences. In environmental fate studies, compare log Kow values and sorption coefficients (e.g., to soil or microplastics) using paired experiments with deuterated and non-deuterated forms. Note that deuterium labeling does not significantly alter biodegradation pathways .
Q. What validation parameters are essential for LC-MS/MS methods targeting this compound?
- Specificity: Confirm absence of cross-talk from co-eluting isomers (e.g., diisodecyl phthalate).
- Accuracy/Precision: Achieve ≤15% CV for intra-/inter-day replicates.
- Recovery: Assess extraction efficiency (≥80%) using spiked blank matrices.
- Limit of Quantification (LOQ): Establish via signal-to-noise ratio ≥10 in real matrices .
Methodological Notes
- Contamination Control: Phthalates are ubiquitous in lab environments. Use glassware pre-rinsed with methanol and avoid plastic consumables during sample handling .
- Data Interpretation: When comparing deuterated and non-deuterated analogs, account for minor retention time shifts in chromatography due to isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
